![molecular formula C15H18N4O B7042856 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine](/img/structure/B7042856.png)
5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine
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Overview
Description
5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine is a heterocyclic compound that contains a triazole ring and a pyridine ring
Preparation Methods
The synthesis of 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the triazole ring to the pyridine ring: This step involves the use of coupling reactions, often facilitated by catalysts and specific reagents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens for substitution reactions and metal hydrides for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions and other biological molecules, which can modulate the activity of these targets. The methoxy group and the pyridine ring further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and pyridine derivatives. Compared to these compounds, 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical and biological properties.
Some similar compounds include:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
This compound’s unique structure allows it to exhibit distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
5-[(3,5-dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-7-2-10(8-16-13)9-19-15(12-5-6-12)17-14(18-19)11-3-4-11/h2,7-8,11-12H,3-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQQEVKVBODNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C(=NC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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